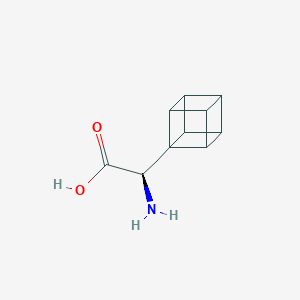
(R)-2-Amino-2-(cuban-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-cuban-1-yl-acetic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-cuban-1-yl-acetic acid typically involves the following steps:
Cubane Synthesis: The initial step involves the synthesis of cubane, which can be achieved through a series of cyclization reactions starting from cyclooctatetraene.
Functionalization: The cubane structure is then functionalized to introduce the amino and acetic acid groups. This can be done through various organic reactions, including halogenation, amination, and carboxylation.
Industrial Production Methods
Industrial production of (2R)-2-amino-2-cuban-1-yl-acetic acid would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-cuban-1-yl-acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.
Substitution: The amino and acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-cuban-1-yl-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules due to its unique cubane structure.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism by which (2R)-2-amino-2-cuban-1-yl-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with different functional groups.
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: A compound with a similar amino acid backbone but different substituents.
Uniqueness
The uniqueness of (2R)-2-amino-2-cuban-1-yl-acetic acid lies in its cubane structure, which imparts distinct geometric and electronic properties. This makes it a valuable compound for applications requiring specific spatial arrangements and reactivity profiles.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13)/t1?,2?,3?,4?,5?,6?,7?,8-,10?/m0/s1 |
InChI-Schlüssel |
JYOMHTWNXWROEP-UEKFKEHUSA-N |
Isomerische SMILES |
C12C3C4C1C5C2C3C45[C@H](C(=O)O)N |
Kanonische SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)
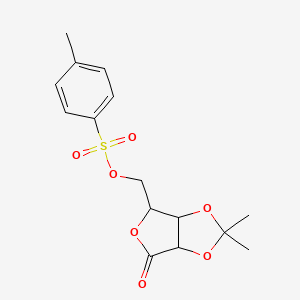


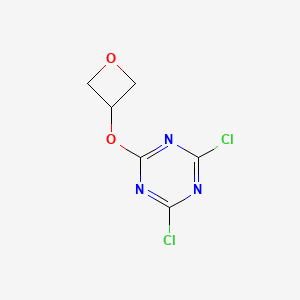

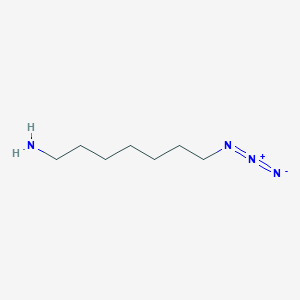
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)
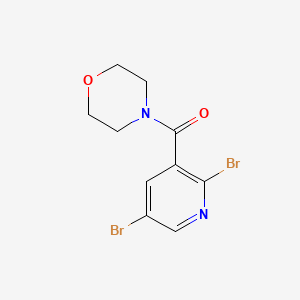


![N-[(4-chlorophenyl)methyl]-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12281318.png)
![tert-butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12281324.png)
